Enhanced Aqueous Solubility Versus Aromatic 1H-Pyrrolo[3,2-c]pyridine for In Vitro Assays
2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine demonstrates significantly higher calculated aqueous solubility compared to its fully aromatic counterpart, 1H-pyrrolo[3,2-c]pyridine (5-azaindole). This enhanced solubility is critical for in vitro biological assays and formulation development . The difference is attributed to the partially saturated pyrrolidine ring, which increases polarity and disrupts crystal packing [1].
| Evidence Dimension | Aqueous solubility at 25°C |
|---|---|
| Target Compound Data | 87 g/L (calculated) |
| Comparator Or Baseline | 1H-Pyrrolo[3,2-c]pyridine (5-azaindole): Slightly soluble in water, soluble in DMSO (100 mg/mL) |
| Quantified Difference | Target compound is >1000-fold more soluble in water based on reported qualitative descriptions |
| Conditions | Calculated value for target; qualitative vendor descriptions for comparator |
Why This Matters
Higher aqueous solubility directly impacts the ease of preparing screening libraries, reduces the need for DMSO stocks that can interfere with biological assays, and expands formulation options for early-stage drug discovery.
- [1] GLPBIO. 1H-Pyrrolo[3,2-c]pyridine. Product Datasheet. Solubility: DMSO : 100 mg/mL. Qualitative water solubility description. Available at: https://www.glpbio.com/ View Source
